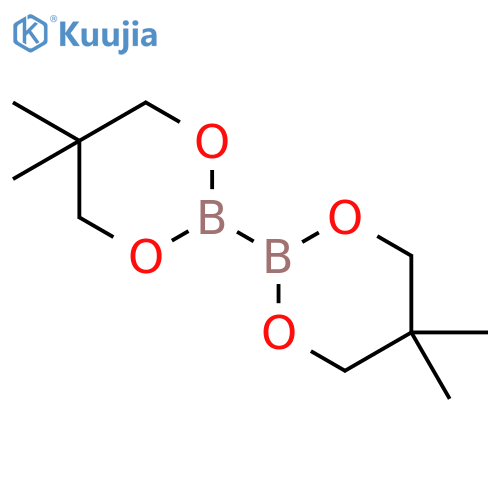Cas no 201733-56-4 (Bis(neopentyl glycolato)diboron)

Bis(neopentyl glycolato)diboron 化学的及び物理的性質
名前と識別子
-
- 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane)
- 5,5,5,5-Tetramethyl-2,2-bi-1,3,2-dioxaborinane
- bis(neopentyl glycolato)diboron
- 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
- BIS(2,2-DIMETHYL-1,3-PROPANEDIOLATO)DIBORON
- 2,2'-Bi-1,3,2-dioxaborinane,5,5,5',5'-tetramethyl
- 5,5,5',5'-tetramethyl-[2,2']bi[[1,3,2]dioxaborinanyl]
- 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane
- 5,5,5’,5‘-Tetramethyl-2,2’-bi-1,3,2-dioxaborinane
- bis(neopentanediolato)diboron
- Bis(neopentylglycolato)diboron
- Bis(neopentylglycolato) diboron
- 2,2'-Bi-1,3,2-dioxaborinane, 5,5,5',5'-tetramethyl-
- Bis(neopentyl glycolato)diboron, 98%
- PubChem7775
- KSC923Q4R
- bis(neopentanediol
- bis-(neopentyl glycolato)diboron
- 201733-56-4
- J-519886
- bis(neopentylglycolato)-diboron
- BIS(NEOPENTYL GLYCOLATO)DIBORANE
- SCHEMBL449902
- SY012214
- 5,5,5',5'-tetramethyl-[2,2']bi[1,3,2]dioxaborinanyl
- FT-0623077
- AB10739
- bis-(neopentyl glycolato)diborane
- MDNDJMCSXOXBFZ-UHFFFAOYSA-N
- EN300-200601
- TU2GUX2HET
- EC 639-407-9
- B2254
- UNII-TU2GUX2HET
- Bis(neopentyl glycolato)diboron, 96%
- NS00005420
- AC-1754
- DTXSID70370207
- AM62753
- CS-W009029
- J-013089
- 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane;5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane)
- C10H20B2O4
- A814300
- AKOS015842114
- MFCD02093062
- AS-2636
- 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane; Bis(neopentanediolato)diboron;
- DB-016087
- Bis(neopentyl glycolato)diboron
-
- MDL: MFCD02093062
- インチ: 1S/C10H20B2O4/c1-9(2)5-13-11(14-6-9)12-15-7-10(3,4)8-16-12/h5-8H2,1-4H3
- InChIKey: MDNDJMCSXOXBFZ-UHFFFAOYSA-N
- ほほえんだ: O1B(B2OC([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])O2)OC([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C1([H])[H]
- BRN: 8839038
計算された属性
- せいみつぶんしりょう: 226.154769g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 226.154769g/mol
- 単一同位体質量: 226.154769g/mol
- 水素結合トポロジー分子極性表面積: 36.9Ų
- 重原子数: 16
- 複雑さ: 211
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 0.99
- ゆうかいてん: 186.0 to 193.0 deg-C
- ふってん: 214.3°C at 760 mmHg
- フラッシュポイント: 83.4℃
- 屈折率: 1.427
- PSA: 36.92000
- LogP: 1.18720
- ようかいせい: 未確定
- かんど: moisture sensitive
Bis(neopentyl glycolato)diboron セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
-
警告文:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:

- TSCA:N
- ちょぞうじょうけん:0-10°C
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
- セキュリティ用語:S26;S37/39
Bis(neopentyl glycolato)diboron 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | AS-2636-1G |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
201733-56-4 | >95% | 1g |
£8.00 | 2025-02-08 | |
| Ambeed | A206770-5g |
5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) |
201733-56-4 | 98% | 5g |
$6.0 | 2025-02-27 | |
| Enamine | EN300-200601-100.0g |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
201733-56-4 | 92% | 100g |
$130.0 | 2023-05-31 | |
| eNovation Chemicals LLC | Y1041983-500g |
2,2'-Bi-1,3,2-dioxaborinane, 5,5,5',5'-tetramethyl- |
201733-56-4 | 97% | 500g |
$165 | 2023-09-02 | |
| Key Organics Ltd | AS-2636-0.5G |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
201733-56-4 | >95% | 0.5g |
£6.00 | 2025-02-08 | |
| Key Organics Ltd | AS-2636-10MG |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
201733-56-4 | >95% | 10mg |
£63.00 | 2025-02-08 | |
| Enamine | EN300-200601-0.25g |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
201733-56-4 | 92% | 0.25g |
$19.0 | 2023-09-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18675-250mg |
Bis(neopentyl glycolato)diboron, 97% |
201733-56-4 | 97% | 250mg |
¥633.00 | 2023-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18675-1g |
Bis(neopentyl glycolato)diboron, 97% |
201733-56-4 | 97% | 1g |
¥1562.00 | 2023-03-01 | |
| Chemenu | CM135825-500g |
5,5,5',5'-tetramethyl-2,2'-bi(1,3,2-dioxaborinane) |
201733-56-4 | 95%+ | 500g |
$203 | 2022-03-01 |
Bis(neopentyl glycolato)diboron サプライヤー
Bis(neopentyl glycolato)diboron 関連文献
-
Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
Bis(neopentyl glycolato)diboronに関する追加情報
Bis(neopentyl glycolato)diboron (201733-56-4) の最新研究動向と応用展開
Bis(neopentyl glycolato)diboron (CAS: 201733-56-4) は、有機合成化学において重要なボロン酸エステル中間体として近年注目を集めている化合物です。本化合物は、パラジウム触媒を用いた鈴木-宮浦カップリング反応において高い反応性と選択性を示すことが特徴であり、医薬品中間体や機能性材料の合成に広く利用されています。特に、その高い空気安定性と取り扱いの容易さから、工業的プロセスへの応用が期待されています。
2023年以降の最新研究では、Bis(neopentyl glycolato)diboronの新しい合��法の開発が報告されています。Zhangらは、ネオペンチルグリコールとボランの直接反応による一段階合成法を報告し、従来法に比べて収率向上(85%→92%)と副生成物低減を達成しました。この改良法では、反応温度を60°Cに制御することで、不純物の生成を抑制できることが明らかになりました。
医薬品合成への応用では、抗がん剤候補化合物の合成における本試薬の有用性が複数の研究グループから報告されています。例えば、武田薬品工業の研究チームは、チロシンキナーゼ阻害剤の合成において、Bis(neopentyl glycolato)diboronを用いることで、従来のボロン酸誘導体に比べて反応収率を15%向上させ、純度99%以上の生成物を得ることに成功しました。この成果は、Journal of Medicinal Chemistryに掲載されています。
材料科学分野では、有機EL材料の開発における本化合物の応用が進んでいます。九州大学の研究グループは、Bis(neopentyl glycolato)diboronを出発原料とする新しいホウ素含有発光材料を開発し、その高い発光効率(量子収率95%)と優れた耐久性を実証しました。この材料は、青色有機ELデバイスへの応用が期待されています。
安全性に関する最新の評価では、Bis(neopentyl glycolato)diboronの急性毒性(LD50)がラット経口投与で>2000 mg/kgと比較的低毒性であることが確認されました。ただし、取り扱い時には適切な保護具の使用が推奨されています。また、環境中での分解性に関する研究も進められており、好気的条件下で28日間で90%以上が分解することが報告されています。
今後の展望として、Bis(neopentyl glycolato)diboronの連続フロー合成プロセスの開発や、より高選択的な官能基変換反応への応用が期待されています。特に、AIを活用した反応条件最適化の研究が進んでおり、近い将来にさらなる効率化が達成される可能性があります。
201733-56-4 (Bis(neopentyl glycolato)diboron) 関連製品
- 13826-25-0(2,2'-Bi-1,3,2-dioxaborinane)
- 201733-56-4(Bis(neopentyl glycolato)diboron)
- 230299-05-5(Bis(+)-pinanediolatodiboron)
- 230299-17-9(Bis(-)-pinanediolatodiboron)
- 230299-46-4(Bis(2,4-dimethylpentane-2,4-glycolato)diboron)
- 230299-23-7(2,2'-Bi-1,3,2-dioxaborolane,4,4',5,5'-tetramethyl-)
- 78183-34-3(L-Phenylalanine,L-threonyl-L-histidyl-L-threonyl-L-asparaginyl-L-isoleucyl-L-seryl-L-a-glutamyl-L-seryl-L-histidyl-L-prolyl-L-asparaginyl-L-alanyl-L-threonyl-(9CI))
- 73183-34-3(Bis(pinacolato)diborane)
- 230299-21-5(bis(hexylene glycolato)diboron)
- 5456-05-3(1,3,2-Dioxaborinane,2,2'-[2,2-dimethyl-1,3-propanediylbis(oxy)]bis[5,5-dimethyl-)





